

laboratory methods for working with trifluoromethylpyrimidine compounds

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Compound of Interest

Compound Name: 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B1315504

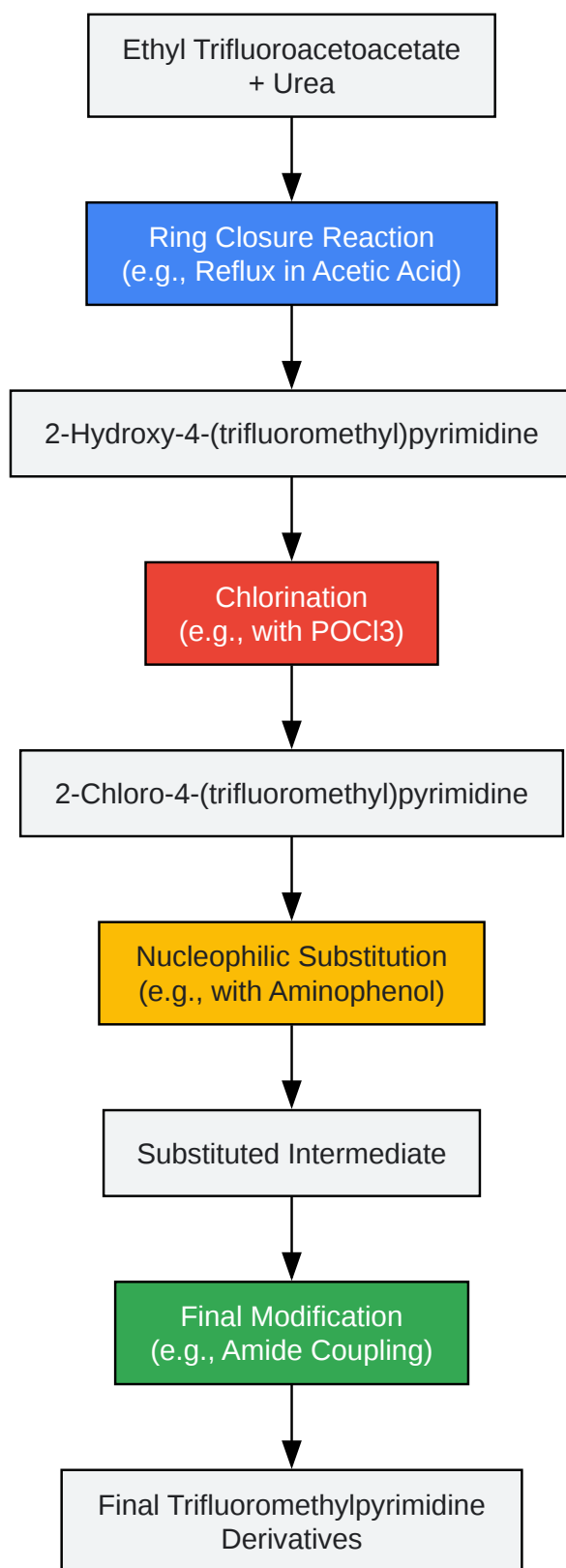
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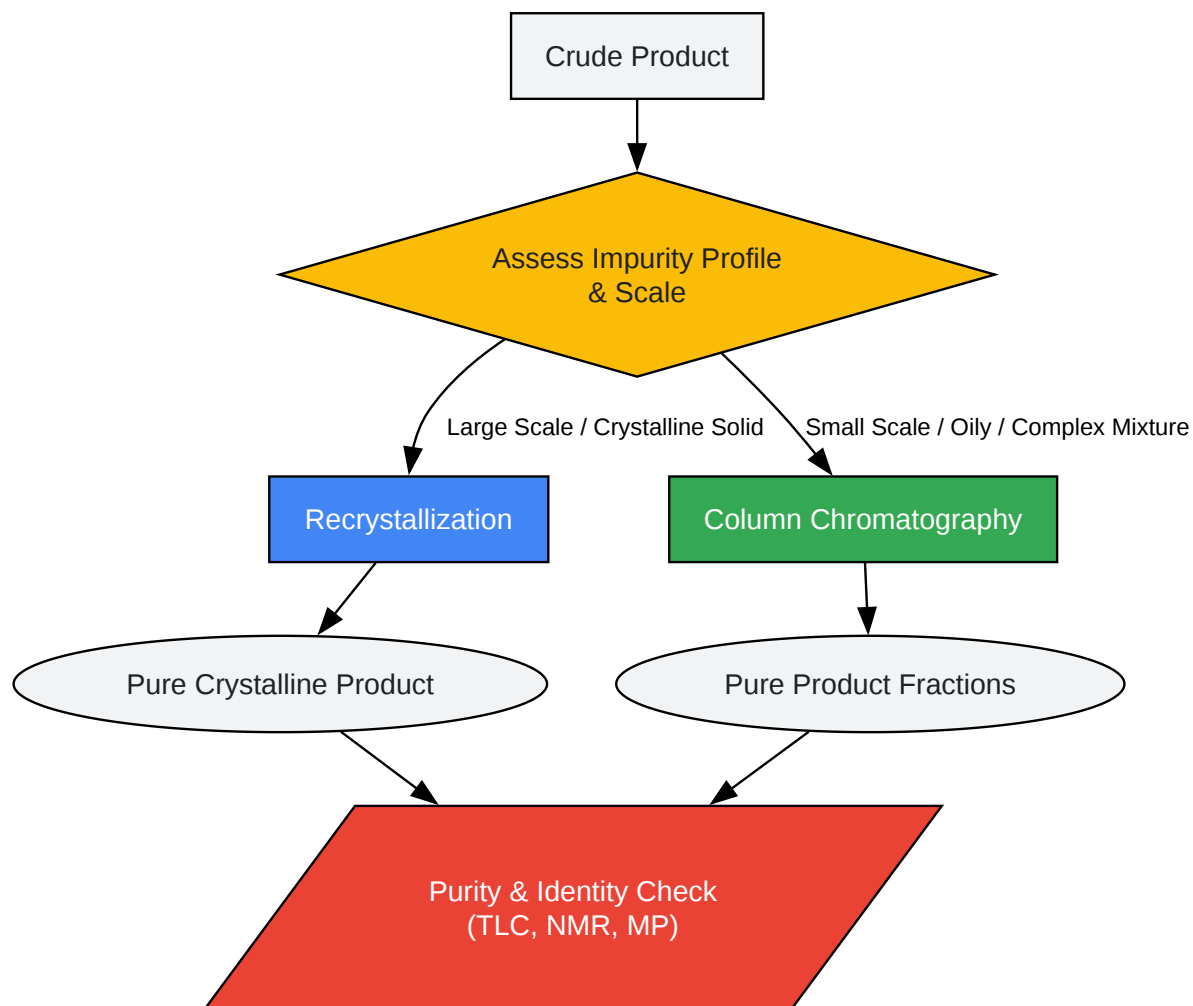
Section 1: Synthesis of Trifluoromethylpyrimidine Derivatives

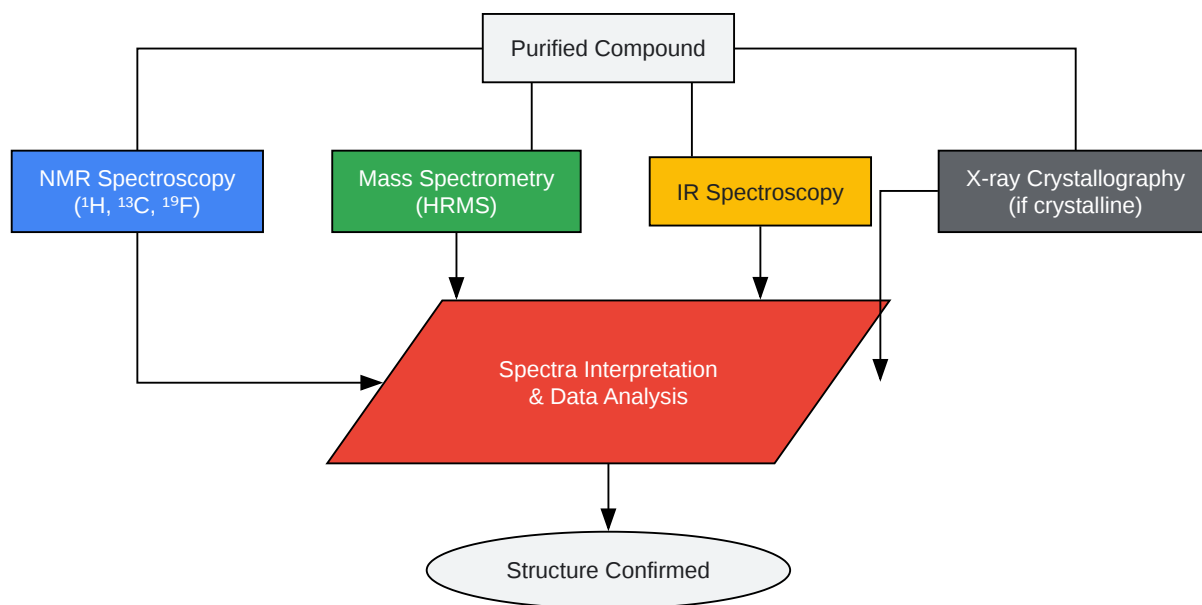
The incorporation of a trifluoromethyl (CF₃) group into a pyrimidine scaffold is a key strategy in modern drug discovery.^{[1][3]} Several synthetic routes have been established, often starting from commercially available materials like ethyl trifluoroacetoacetate.^{[4][5]}

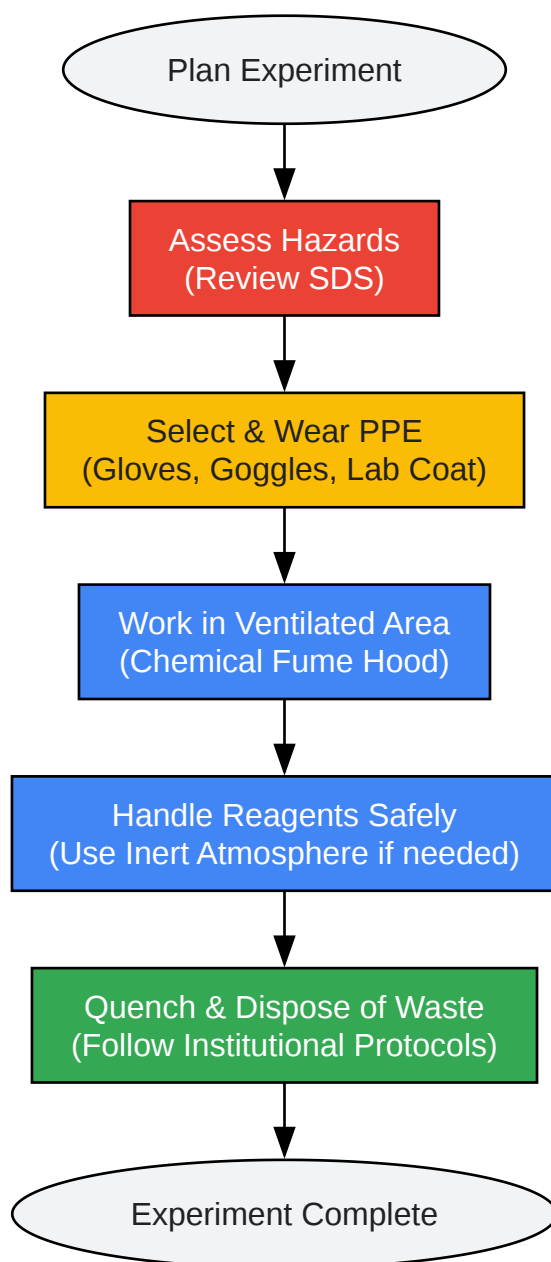
General Synthetic Workflow

A common and effective strategy for synthesizing a variety of trifluoromethylpyrimidine derivatives involves a multi-step process that includes ring formation, chlorination, and subsequent nucleophilic substitution.^{[2][5]} This workflow allows for the introduction of diverse functional groups onto the pyrimidine core.









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